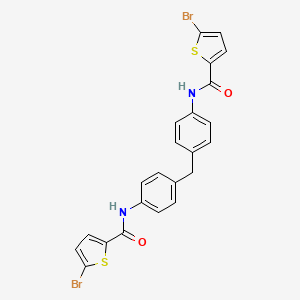

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N’-(Methylenebis(4,1-phenylene))diacetamide” is a compound with the CAS Number: 2719-05-3 and a molecular weight of 282.34 . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

The monomer “N,N’-(4,5-dihydroxy-1,2-phenylene)bis(methylene)bisacrylamide” (OHABA) was successfully synthesized by the Friedel–Crafts reaction . Using precipitation polymerization, POHABA microspheres were easily obtained in a size-controlled manner .

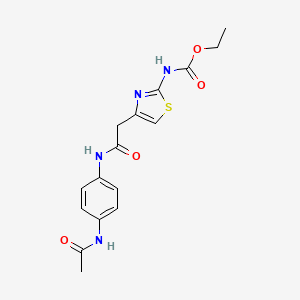

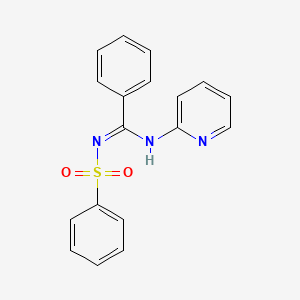

Molecular Structure Analysis

The InChI code for “N,N’-(Methylenebis(4,1-phenylene))diacetamide” is 1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) .

Physical And Chemical Properties Analysis

科学的研究の応用

Antimicrobial Applications

The structure of this compound suggests potential for antimicrobial activity. Similar compounds have been synthesized and tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of bromine atoms and the thiophene ring could interact with bacterial cell walls or disrupt essential bacterial enzymes, leading to broad-spectrum antimicrobial properties.

Material Science: Nucleating Agents

Compounds with similar backbones have been used as nucleating agents in the synthesis of polypropylene . The addition of such compounds can improve the material properties of polypropylene, enhancing its tensile strength, flexural strength, and flexural modulus while reducing its haze. This indicates that our compound could serve a similar function in material science applications.

Porous Polymers for Iodine Adsorption

Related structures have been utilized in the creation of porous polymers, which are effective in adsorbing iodine . These polymers can be used for environmental cleanup, particularly in the removal of radioactive iodine from nuclear waste.

Catalysis

Compounds with similar structures have been used as ligands in catalytic processes . They can stabilize transition states or activate substrates, thereby increasing the efficiency of chemical reactions.

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHWVVRUYYEYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Br2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)

![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2880416.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)

![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)

![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)

![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)